Cas no 1874-58-4 (9H-Purin-2-amine,6-[(phenylmethyl)thio]-)

9H-Purin-2-amine,6-[(phenylmethyl)thio]- structure
1874-58-4 structure
Product Name:9H-Purin-2-amine,6-[(phenylmethyl)thio]-
CAS-nummer:1874-58-4
MF:C12H11N5S
MW:257.314239740372
CID:156500
PubChem ID:74644
Update Time:2025-04-19

9H-Purin-2-amine,6-[(phenylmethyl)thio]- Chemische en fysische eigenschappen

Naam en identificatie

    • 9H-Purin-2-amine,6-[(phenylmethyl)thio]-
    • 6-[(phenylmethyl)thio]-1H-purin-2-amine
    • 2-AMINO-6-BENZYLTHIOPURINE
    • 6-benzylsulfanyl-7H-purin-2-amine
    • 6-(Benzylthio)-9H-purin-2-amine
    • [6-(benzylthio)-7H-purin-2-yl]amine
    • 6-(phenylmethylsulfanyl)-7H-purin-2-amine
    • Benzythioguanine
    • SCHEMBL2115655
    • 2-Amino-6-benzylmercaptopurine
    • 6-benzylsulfanyl-9H-purin-2-amine
    • 2-Amino-6-benzyl-MP
    • Purine, 2-amino-6-benzylthio-
    • Z89Y54IWIJ
    • 1874-58-4
    • 2-Amino-6-(benzylthio)purine
    • AI3-50232
    • Purine, 2-amino-6-benzylthio)-
    • NSC-15747
    • EINECS 217-502-2
    • JQMGATKUPCKDEG-UHFFFAOYSA-N
    • NSC 15747
    • MLS001214753
    • 6-Benzylthioguanine
    • NCGC00161967-01
    • 9H-PURIN-2-AMINE, 6-((PHENYLMETHYL)THIO)-
    • UNII-Z89Y54IWIJ
    • SMR000543454
    • HMS2877E04
    • SRI 702
    • CHEBI:79781
    • Benzylthioguanine
    • NSC15747
    • AKOS005708945
    • Purine, 2-amino-6-(benzylthio)-
    • DTXSID40172053
    • 1H-Purin-2-amine, 6-[(phenylmethyl)thio]-
    • NS00026131
    • Q27148915
    • 6-((Phenylmethyl)thio)-1H-purin-2-amine
    • 1H-Purin-2-amine, 6-((phenylmethyl)thio)-
    • CHEMBL138342
    • BTG
    • 2-Amino-6-benzylmercapto-9H-purine
    • Purine, 2-amino-6-benzylmercapto
    • Inchi: 1S/C12H11N5S/c13-12-16-10-9(14-7-15-10)11(17-12)18-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,13,14,15,16,17)
    • InChI-sleutel: JQMGATKUPCKDEG-UHFFFAOYSA-N
    • LACHT: S(CC1C=CC=CC=1)C1=C2C(=NC(N)=N1)N=CN2

Berekende eigenschappen

  • Exacte massa: 257.07373
  • Monoisotopische massa: 257.07351655g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 18
  • Aantal draaibare bindingen: 3
  • Complexiteit: 271
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.8
  • Topologisch pooloppervlak: 106Ų

Experimentele eigenschappen

  • Dichtheid: 1.3081 (rough estimate)
  • Brekindex: 1.5700 (estimate)
  • PSA: 75.46
  • LogboekP: 2.80860
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